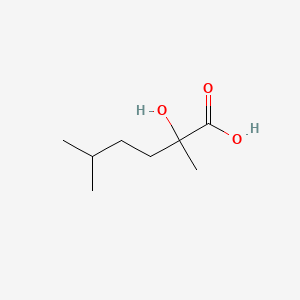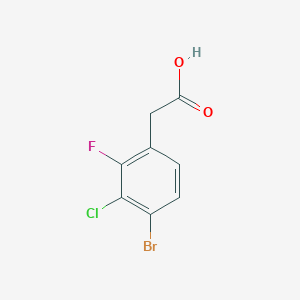
2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid" is a halogenated acetic acid derivative. Halogenated acetic acids are known to be produced during the chlorination of drinking water and can be found in various concentrations in chlorinated drinking waters. These compounds are significant due to their potential health effects and environmental impact .
Synthesis Analysis
The synthesis of halogenated phenylacetic acids can involve regioselective halogenation, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromination of 4-methoxyphenylacetic acid was achieved using bromine in acetic acid . Similarly, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from a bromo-fluorobenzonitrile via a Grignard reaction, followed by protection and substitution steps . These methods could potentially be adapted for the synthesis of 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid.
Molecular Structure Analysis
The molecular structure of halogenated phenylacetic acids can be characterized by techniques such as single crystal X-ray diffraction (SCXRD) and solid-state NMR (SSNMR). These techniques provide insights into the polymorphism, molecular conformation, and intermolecular interactions of these compounds . For instance, the crystal structure and intermolecular hydrogen bonding of 2-(3-Bromo-4-methoxyphenyl)acetic acid have been elucidated, showing the orientation of substituents and their electronic effects .
Chemical Reactions Analysis
Halogenated phenylacetic acids can undergo various chemical reactions, including esterification, which is a common derivatization step for analytical purposes. For example, carboxylic acids can be converted to their ester derivatives using reagents like 4-bromomethyl-7-acetoxycoumarin for subsequent detection in high-performance liquid chromatography . These reactions are crucial for the analysis and quantification of such compounds in complex matrices.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenylacetic acids are influenced by the presence and position of halogen substituents. These properties can be studied using techniques like gas-liquid chromatography (GLC) and mass spectrometry (MS), which allow for the separation, identification, and quantification of these compounds . The electron-withdrawing or donating nature of the substituents affects the compound's reactivity and interactions, as seen in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid . Additionally, the presence of halogens can impact the acidity, boiling point, and solubility of these acids.
Scientific Research Applications
Reactivity and Acidity Studies
- Comparative Reactivity and Acidity : A study by (A. K. Srivastava et al., 2015) focused on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid. This research provides insight into the molecular structure and properties of these compounds.
Synthesis and Structural Characterization
- Synthesis and Anticancer Activity : Liu Ying-xiang (2007) studied the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, which provides insights into the synthetic process related to halogenated phenylacetic acids. This study is detailed in (Liu Ying-xiang, 2007).
- Structural Analysis of Photo-Degradation : Lianming Wu, T. Y. Hong, and F. Vogt (2007) analyzed the photo-degradation behavior of a related pharmaceutical compound, shedding light on degradation processes for halogenated phenylacetic acids. This study can be found at (Lianming Wu et al., 2007).
Chemistry and Applications
- Diuretic Activity : A study by G. Shutske et al. (1982) on [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids found specific structural requirements for diuretic activity in animals. This research, while not directly on 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid, provides context for similar compounds and is available at (G. Shutske et al., 1982).
Polymorphism and Drug Development
- Characterization and Development of Drug Polymorphs : L. Katrincic et al. (2009) conducted a study on polymorphism in a related pharmaceutical compound. Their work offers insights into the selection and development of drug polymorphs, including those related to 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid. The study is detailed at (L. Katrincic et al., 2009).
Safety And Hazards
The safety information for “2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively .
properties
IUPAC Name |
2-(4-bromo-3-chloro-2-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-2-1-4(3-6(12)13)8(11)7(5)10/h1-2H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRNVLNLEBDLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid | |
CAS RN |
1696671-96-1 |
Source


|
| Record name | 2-(4-bromo-3-chloro-2-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)
![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)
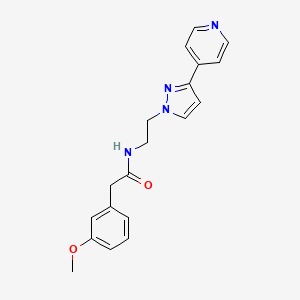
![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)
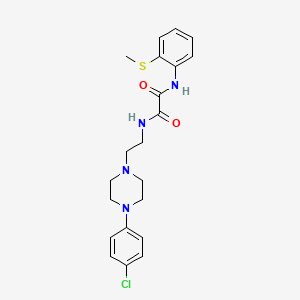
![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)
![N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2510789.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)


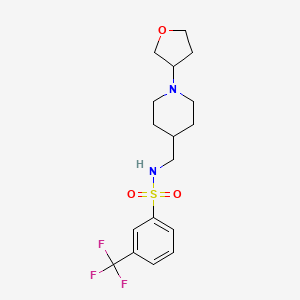
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2510797.png)
